molecular formula C13H16INO B8551670 4-(2-Iodophenoxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine CAS No. 179064-39-2

4-(2-Iodophenoxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine

Cat. No. B8551670
M. Wt: 329.18 g/mol
InChI Key: UMGCSWYBULSQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972951

Procedure details

4-(Hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine (D1, 5.63 g, 0.044 mol), 2-iodophenol (7.80 g, 0.035 mol) and triphenylphosphine (11.61 g, 0.044 mol) were stirred in dry THF (200 ml) under Ar as diethyl azodicarboxylate (7.0 ml, 0.044 mol) was added portionwise. The solution was stirred for 1 h, concentrated, diluted with ethyl acetate, and extracted with dil. HCl. The extract was basified (sat. K2CO3 solution) and extracted with ethyl acetate. This organic extract was dried (Na2SO4) and evaporated to give a brown oil. Purification by chromatography on silica gel, eluting with 0-10% methanol/chloroform (gradient) gave the title compound (7.65 g, 65%) as an amber oil.
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
11.61 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
65%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH2:4][CH2:5][N:6]([CH3:9])[CH2:7][CH:8]=1.[I:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[I:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[O:1][CH2:2][C:3]1[CH2:8][CH2:7][N:6]([CH3:9])[CH2:5][CH:4]=1

Inputs

Step One
Name
Quantity
5.63 g
Type
reactant
Smiles
OCC=1CCN(CC1)C
Name
Quantity
7.8 g
Type
reactant
Smiles
IC1=C(C=CC=C1)O
Name
Quantity
11.61 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
diethyl azodicarboxylate
Quantity
7 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added portionwise
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with dil. HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
This organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a brown oil
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel
WASH
Type
WASH
Details
eluting with 0-10% methanol/chloroform (gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=C(OCC=2CCN(CC2)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.65 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.